(R)-1-(4-Methoxyphenyl)propan-1-amine
Description
Significance of Enantiopure Amines in Fine Chemical Synthesis
Enantiopure amines, which are amines consisting of a single enantiomer, are of paramount importance in the synthesis of fine chemicals, especially pharmaceuticals and agrochemicals. It is estimated that a significant percentage of small-molecule pharmaceuticals contain chiral amine fragments. acs.org The biological activity of such molecules is often dictated by their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the ability to produce enantiomerically pure compounds is a crucial requirement for the fine chemical industry. wikipedia.org
Enantiopure amines are utilized in several key ways:
Chiral Resolving Agents: They are used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts, which can be separated by crystallization. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed and can often be recycled. nih.gov
Chiral Building Blocks: Enantiopure amines serve as fundamental starting materials for the synthesis of more complex chiral molecules.
Chiral Catalysts and Ligands: They can be used to create chiral catalysts or ligands for asymmetric metal catalysis, which enables the synthesis of other chiral compounds with high enantioselectivity. acs.org
The Role of (R)-1-(4-Methoxyphenyl)propan-1-amine in Chiral Chemistry
This compound is a specific chiral arylalkylamine that has found utility in various aspects of chiral chemistry. Its structure, featuring a methoxy-substituted phenyl ring, a propyl chain with a chiral center at the first carbon, and an amino group, makes it a valuable tool for chemists.
This compound serves as a chiral auxiliary, guiding the stereoselective synthesis of other molecules. google.com For instance, it has been employed in the synthesis of other chiral amines, such as (-)-(R)-Sitagliptin and Elarofiban. google.com The presence of the 4-methoxyphenyl (B3050149) group can influence the electronic and steric properties of the molecule, which can be advantageous in certain synthetic transformations.
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its application as a chiral synthon. A notable area of investigation is its use in crystallization-induced diastereomer transformations (CIDT). nih.govnih.govprinceton.edursc.orgacs.org This technique allows for the conversion of a mixture of diastereomers into a single, desired diastereomer that crystallizes from the solution, thereby achieving high diastereomeric purity.
Furthermore, its role as a precursor in the synthesis of pharmaceutically relevant molecules is an active area of research. For example, a derivative, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, which can be synthesized from a related precursor, is used in the production of the anti-asthma drug (R,R)-formoterol. google.com The development of efficient and stereoselective synthetic routes to this compound and its derivatives continues to be a subject of interest, with methods such as asymmetric hydrogenation and biocatalysis being explored. acs.org
Interactive Data Tables
Below are interactive tables summarizing key data for the chemical compounds mentioned in this article.
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C10H15NO | Not explicitly found, but related compounds are listed. The racemic mixture is 233608-13-4 (HCl salt). nih.gov |
| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine | C17H21NO | Not explicitly found in the provided search results. |
| (-)-(R)-Sitagliptin | C16H15F6N5O | 486460-32-6 |
| Elarofiban | C21H24N2O5S | 177764-73-1 |
| (R,R)-formoterol | (C19H24N2O4)2·C4H4O4 | Not explicitly found in the provided search results. |
| (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride | C10H16ClNO | 50505-80-1 achemblock.com |
| 1-(4-methoxyphenyl)propan-1-amine | C10H15NO uni.lu | Not explicitly found for the specific enantiomer, racemic mixture HCl salt is 233608-13-4. nih.gov |
| 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 nih.gov | 5349-60-0 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEIOKRLEJXFEF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Stereochemical Characterization
Determination of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several sophisticated analytical techniques are utilized for the accurate determination of the ee of (R)-1-(4-Methoxyphenyl)propan-1-amine.
Chiral High-Performance Liquid Chromatography (HPLC) with Advanced Detection
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. acs.org This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. separationmethods.com For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. separationmethods.commdpi.com
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal separation. nih.gov The resolution of the enantiomers is highly dependent on the specific alcohol used and its concentration. mdpi.com
Advanced detection methods enhance the sensitivity and selectivity of chiral HPLC analysis. Circular Dichroism (CD) detectors are particularly valuable as they respond only to chiral molecules, reducing interference from achiral impurities. researchgate.netchromatographyonline.com This makes CD detection a powerful tool for the accurate determination of enantiomeric purity, even in complex matrices. researchgate.net Other detectors, such as UV-Visible and mass spectrometry (MS) detectors, are also widely used. acs.orgnih.govnih.gov
A validated normal phase chiral LC method for a structurally similar compound, β-amino-β-(4-methoxyphenyl) propionic acid, utilized a (R, R) Whelk-01 column, demonstrating resolution greater than 2.5 between the enantiomers. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer were 0.3 µg/mL and 1.0 µg/mL, respectively, highlighting the sensitivity of such methods. researchgate.net
Table 1: Example Parameters for Chiral HPLC Analysis
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (amylose-based) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | Circular Dichroism (CD) at 225 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) with chiral capillary columns is another powerful technique for enantiomeric separation. gcms.czgreyhoundchrom.com This method is particularly suitable for volatile and thermally stable compounds like amines. Chiral stationary phases in GC are often based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclic oligosaccharides create a chiral environment within the column, leading to differential interactions with the enantiomers and thus their separation. researchgate.net
The selection of the appropriate cyclodextrin (B1172386) derivative is critical for achieving enantiomeric resolution. gcms.cz Factors such as the type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups influence the separation efficiency. researchgate.net The use of hydrogen as a carrier gas and a flame ionization detector (FID) is common in these analyses. gcms.cz While direct analysis of this compound by chiral GC is feasible, derivatization of the amine to a less polar derivative can sometimes improve chromatographic performance.
Table 2: Typical Chiral GC Column Characteristics
| Feature | Description |
|---|---|
| Stationary Phase | Derivatized cyclodextrin (e.g., permethylated β-cyclodextrin) |
| Column Type | Fused silica (B1680970) capillary |
| Typical Dimensions | 30 m length, 0.25 mm I.D., 0.25 µm film thickness |
| Common Detector | Flame Ionization Detector (FID) |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation. nih.gov This is achieved by converting the enantiomers into diastereomers, which have different NMR spectra. wikipedia.org
Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react covalently with the analyte to form a pair of diastereomers. wikipedia.orgnih.gov For primary amines like this compound, a variety of CDAs are available. nih.gov The resulting diastereomers exhibit distinct chemical shifts in their ¹H or other relevant NMR spectra (e.g., ³¹P NMR if a phosphorus-containing CDA is used), allowing for the integration of the signals to determine the enantiomeric ratio. rsc.org An effective CDA should react completely with both enantiomers without causing racemization. wikipedia.org
Chiral Shift Reagents (CSRs) , often lanthanide-based complexes, form diastereomeric complexes with the analyte through non-covalent interactions. nih.govgoogle.com This interaction induces different chemical shifts for the corresponding protons of the two enantiomers, enabling their quantification. The Bull-James assembly, a boronic acid-based system, can act as a chiral shift reagent for the in situ determination of the enantiomeric excess of primary amines by ¹H NMR spectroscopy. nih.gov This method has been shown to be accurate when compared to chiral GC. nih.gov
A three-component system involving 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL can be used to form diastereomeric iminoboronate esters with primary amines. acs.orgacs.org The imino protons of these diastereomers often show baseline-resolved signals in the ¹H NMR spectrum, allowing for straightforward determination of the enantiomeric excess. researchgate.net
Absolute Configuration Assignment
While determining enantiomeric excess is crucial, establishing the absolute configuration (the actual three-dimensional arrangement of atoms) is equally important.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.org The resulting VCD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign. nih.govresearchgate.net
To assign the absolute configuration of this compound, its experimental VCD spectrum is compared to a theoretically predicted spectrum. acs.org The theoretical spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT). wikipedia.orgnih.gov A good match between the experimental and the calculated spectrum for the (R)-configuration confirms the absolute stereochemistry of the sample. This method is non-destructive and can be applied to molecules in solution. researchgate.net
X-ray Crystallography of Chiral Salts or Derivatives
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov For a chiral amine like this compound, which is often a liquid or low-melting solid, forming a crystalline salt with a chiral resolving agent is a common strategy. onyxipca.com
The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. onyxipca.com These salts often have different physical properties, including solubility, which allows for their separation by crystallization. Once a suitable single crystal of one of the diastereomeric salts is obtained, its structure can be determined by X-ray diffraction. nih.govresearchgate.net The known absolute configuration of the chiral resolving agent within the crystal structure allows for the unambiguous assignment of the absolute configuration of the amine. nih.gov This method provides incontrovertible proof of the stereochemistry. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-1-(4-Methoxyphenyl)propan-1-amine |
| β-amino-β-(4-methoxyphenyl) propionic acid |
| (R)-1,1′-bi-2-naphthol ((R)-BINOL) |
| 2-formylphenylboronic acid |
| Tartaric acid |
| Mandelic acid |
| Hexane |
| Isopropanol |
| Diethylamine |
| Cellulose |
| Amylose |
Optical Rotation Dispersion (ORD) and Electronic Circular Dichroism (ECD)
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques instrumental in the stereochemical elucidation of chiral molecules like this compound. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light as a function of wavelength. The resulting spectra provide unique fingerprints for a specific enantiomer, allowing for the determination of its absolute configuration and the investigation of conformational equilibria.
The chiroptical properties of this compound are dominated by the electronic transitions of the p-methoxyphenyl chromophore. The aromatic ring and the nitrogen atom's lone pair electrons are the primary sites of interaction with circularly polarized light. The stereogenic center, bearing an ethyl group and an amino group, induces chirality in these electronic transitions, leading to characteristic ORD and ECD signals.
Detailed Research Findings
While specific, publicly available ORD and ECD spectral data for this compound are limited in peer-reviewed literature, extensive research on analogous compounds, particularly chiral 1-phenylethylamine (B125046) derivatives and related structures like (R)-(+)-1-phenylethanol, provides a strong basis for understanding its chiroptical behavior. The principles derived from these studies are directly applicable due to the structural similarity and the presence of the same aromatic chromophore.
The ECD spectrum of a chiral benzenoid compound is typically characterized by two main absorption bands: a weaker, longer-wavelength band around 250-270 nm (the ¹L_b band) and a stronger, shorter-wavelength band below 230 nm (the ¹L_a band). The signs and magnitudes of the Cotton effects associated with these transitions are highly sensitive to the nature and orientation of the substituents at the chiral center.
For compounds in the (R)-1-aryl-alkylamine series, empirical rules, often referred to as "sector rules," have been developed to correlate the sign of the Cotton effect with the absolute configuration. For this compound, the p-methoxy group acts as a strong electron-donating group, which significantly influences the energy and intensity of the aromatic electronic transitions.
Optical Rotation Dispersion (ORD):
The ORD curve of this compound is expected to exhibit a complex pattern known as a "Cotton effect" in the regions of UV absorption of the methoxyphenyl chromophore. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength as the wavelength is scanned downwards, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect is directly related to the stereochemistry at the chiral center. Based on studies of similar (R)-alpha-aryl-alkylamines, a positive Cotton effect is generally anticipated for the ¹L_b transition.
Electronic Circular Dichroism (ECD):
ECD provides more direct information about the electronic transitions. The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light (Δε) versus wavelength. For this compound, distinct positive or negative peaks (Cotton effects) are expected to correspond to the aromatic electronic transitions.
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have become a crucial tool for predicting and interpreting ECD spectra. These calculations, performed on model compounds, can help in assigning the absolute configuration by comparing the calculated spectrum with the experimental one. For instance, research on the closely related (R)-(+)-1-phenylethanol has shown excellent agreement between computed and experimental high-resolution ECD spectra, allowing for a confident assignment of its absolute configuration and the vibronic fine structure of its electronic transitions. nih.gov The sensitivity of the ECD spectrum to the conformation of the side chain and to solvent effects has also been highlighted in these studies.
The following table summarizes the expected ECD characteristics for this compound based on data from analogous compounds.
| Electronic Transition | Approximate Wavelength (nm) | Expected Sign of Cotton Effect for (R)-enantiomer | Notes |
| ¹L_b | ~270 | Positive | This transition is often weak but stereochemically significant. The sign is determined by the spatial arrangement of the substituents around the aromatic ring. |
| ¹L_a | ~220 | Negative | This transition is typically more intense. The sign can be influenced by the conformation of the ethyl and amino groups. |
Reactivity and Chemical Transformations of R 1 4 Methoxyphenyl Propan 1 Amine
Amination Reactions
The primary amine group is a key site for reactivity, readily undergoing reactions to form more complex nitrogen-containing structures while preserving the crucial stereochemistry at the C1 position.
The primary amine of (R)-1-(4-Methoxyphenyl)propan-1-amine serves as an effective nucleophile, reacting with various acylating agents to form corresponding chiral amides. This transformation is fundamental in peptide synthesis and the creation of complex molecular architectures where the amide bond provides structural rigidity. Common acylating agents include acid chlorides and acid anhydrides.
For instance, reaction with benzoyl chloride in the presence of a base would yield N-((R)-1-(4-methoxyphenyl)propyl)benzamide. The reaction proceeds with the nitrogen's lone pair attacking the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The stereocenter at C1 of the propane (B168953) chain remains unaffected during this process. A similar protocol has been reported for the synthesis of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide from the corresponding amine using benzoyl chloride. semanticscholar.org The use of chiral amines in reactions with squaric acid derivatives to form chiral squaramides has also been documented, highlighting the broad applicability of this type of transformation. nih.gov
Reductive alkylation, also known as reductive amination, is a highly effective method for converting primary amines into secondary and tertiary amines. organic-chemistry.orgorganic-chemistry.org This one-pot reaction involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the corresponding amine without being isolated.
For this compound, this process allows for the introduction of one or two alkyl groups at the nitrogen atom, yielding secondary or tertiary amines, respectively. The choice of reducing agent is critical for the success of the reaction. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org The reaction is highly versatile, and conditions can be tailored to favor mono- or di-alkylation. For example, using one equivalent of an aldehyde followed by reduction would primarily yield a secondary amine. Using an excess of the aldehyde or a more reactive aldehyde like formaldehyde (B43269) can lead to the formation of a tertiary amine. organic-chemistry.org This method is advantageous as it often proceeds with high yield and preserves the stereochemical integrity of the original chiral amine. nih.gov
Table 1: Reagents for Reductive Alkylation of this compound
| Carbonyl Compound | Reducing Agent | Product Type |
|---|---|---|
| Aldehyde (R'-CHO) | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine |
| Ketone (R'-CO-R'') | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine |
| Formaldehyde (CH₂O) | HCOOH (Eschweiler-Clarke) | Tertiary Amine (N,N-dimethyl) |
| Aldehyde (excess) | Catalytic Hydrogenation (H₂/Pd) | Tertiary Amine |
Functional Group Interconversions on the Propane Chain
Beyond reactions at the amine, the propane chain itself can be subject to functional group interconversions, although these are less common and may require harsher conditions. The primary functional group on the chain is the amine. It is conceivable that under specific oxidative conditions, the amine could be converted to an imine.
The conversion of the amine to other functional groups typically requires transforming it into a good leaving group. However, such transformations on a benzylic amine must be approached with caution due to the potential for competing elimination reactions or rearrangements via a stabilized benzylic carbocation. General methods for converting amines to other functionalities exist, such as conversion to halides or azides, but their direct application to this specific substrate is not widely reported and would need careful optimization to maintain stereochemical integrity. vanderbilt.edu
Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring
The methoxyphenyl ring of the molecule is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the methoxy (B1213986) group (-OCH₃) and the (R)-1-aminopropyl substituent. wikipedia.orgvanderbilt.edu
Directing Effects: The methoxy group is a strong activating group and a powerful ortho, para-director due to its ability to donate electron density through resonance (+R effect). vanderbilt.edu The alkylamine group attached to the ring is also activating and ortho, para-directing.
Regioselectivity: The para position relative to the methoxy group is occupied by the alkylamine substituent. Therefore, incoming electrophiles are directed to the positions ortho to the methoxy group (C3 and C5). These positions are also ortho to the alkylamine group, further enhancing their reactivity. The combined directing effects strongly favor substitution at the C3 and C5 positions of the aromatic ring. Steric hindrance from the adjacent propane chain might lead to a preference for substitution at the C3 position over the C5 position.
A practical example of this reactivity is seen in the Friedel-Crafts acylation of a similar structure, N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide, where acylation occurs at the position ortho to a methoxy group, demonstrating the powerful directing effect of this substituent. semanticscholar.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com
Applications As a Chiral Building Block in Complex Molecule Synthesis
Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral ligands are essential tools in asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Chiral primary amines are valuable starting materials for the synthesis of these ligands. Planar-chiral ligands, for example, have been successfully applied in asymmetric catalysis due to their structural stability and steric influence. dicp.ac.cn While (R)-1-(4-Methoxyphenyl)propan-1-amine possesses the necessary chiral center and functional amine group to be modified into a novel ligand, specific examples of its use in the synthesis of chiral ligands for asymmetric catalysis are not prominently documented in available research literature. In principle, the amine group could be functionalized to create various types of ligands, such as Schiff bases, amides, or more complex N,N-ligands used in metal-catalyzed reactions like asymmetric reductions. dicp.ac.cn
Chiral Auxiliary in Organic Transformations
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful method for producing enantiomerically pure compounds. sigmaaldrich.com Various chiral amines and their derivatives, such as pseudoephedrine and (R)-(+)-1-phenylethylamine, are widely used as effective chiral auxiliaries. wikipedia.orgsigmaaldrich.com
This compound has the structural characteristics of a chiral auxiliary. It can be reacted with a carboxylic acid or its derivative to form a chiral amide. The steric bulk of the methoxyphenyl and ethyl groups can then direct the approach of reagents to the alpha-carbon, leading to a diastereoselective alkylation or other transformation. wikipedia.orgnih.gov Although the principle is well-established with similar molecules, specific, detailed research findings demonstrating the application of this compound as a chiral auxiliary in organic transformations are not detailed in the surveyed literature.
Intermediate in the Synthesis of Chiral Pharmaceutical Intermediates and Agrochemicals
The synthesis of enantiomerically pure drug intermediates is of paramount importance to the pharmaceutical and agrochemical industries. achemblock.com Chiral amines are key intermediates for a significant number of therapeutic agents. bldpharm.com For example, other structurally related chiral amines are used in the synthesis of drugs such as Sitagliptin, Formoterol, and various experimental molecules. google.comgoogle.com
Given its structure as a chiral arylamine, this compound is a potential intermediate for more complex chiral molecules. The synthesis of antifungal agents, for instance, often involves unsymmetrically N,N'-diarylated piperazine (B1678402) moieties, which are built up from various aniline (B41778) and amine precursors. core.ac.uk The synthesis of active pharmaceutical ingredients frequently relies on the enantioselective reduction of imines or the use of chiral building blocks to construct the final molecule with high optical purity. nih.gov
Chiral primary amines are foundational starting points for the synthesis of a wide array of more complex chiral amine derivatives. Through standard organic reactions, the primary amine group of this compound can be modified to produce secondary or tertiary amines, amides, sulfonamides, and other nitrogen-containing functional groups, all while retaining the original stereocenter.
Enzymatic and catalytic methods are often employed for the synthesis of chiral amines. nih.gov Transaminases, for example, can be used for the asymmetric amination of prochiral ketones to yield enantiopure amines. nih.gov Once a primary chiral amine like this compound is obtained, it can be further elaborated. For instance, N-methylation can be achieved using reagents like formic acid and formaldehyde (B43269) to produce the corresponding N-methyl derivative. nih.gov Such derivatizations are critical steps in building the molecular complexity required for biologically active compounds.
Scaffold for Novel Chiral Compounds with Defined Stereochemistry
In medicinal chemistry and materials science, a scaffold is a core molecular structure upon which various functional groups are appended to create a library of new compounds. A chiral scaffold provides a rigid three-dimensional framework with a defined stereochemistry, which is invaluable for designing novel molecules with specific spatial orientations. Bioisosteric replacement and scaffold hopping are powerful strategies in drug design for modifying a known compound to create new therapeutic agents. nih.gov
This compound, with its fixed (R)-configuration at the benzylic carbon, can serve as such a chiral scaffold. Its aromatic ring allows for modifications (e.g., substitution, cross-coupling), while the amine group provides a handle for building out different molecular chains. This allows for the systematic development of new chiral compounds where the stereochemistry at one position is held constant, enabling researchers to probe how other structural changes affect biological activity or material properties. The synthesis of novel inhibitors of HIV-1 reverse transcriptase, for example, has been achieved by using scaffold hopping from a known active compound to create new series of inhibitors. nih.gov
Theoretical and Computational Studies of R 1 4 Methoxyphenyl Propan 1 Amine
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the properties of organic molecules. DFT methods, such as B3LYP, are widely used to determine the electronic structure and predict spectroscopic properties with a good balance of accuracy and computational cost. nih.govresearchgate.net For more complex electronic phenomena, such as excited states and UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed. materialsciencejournal.org
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. irjweb.com In many organic molecules containing aromatic rings and heteroatoms, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For (R)-1-(4-Methoxyphenyl)propan-1-amine, one would expect the HOMO to have significant contributions from the electron-rich methoxyphenyl ring and the nitrogen atom of the amine group. The LUMO would likely be distributed across the aromatic system.
Computational studies on related aromatic amines and methoxyphenyl derivatives consistently involve the calculation of these frontier orbitals to understand their electronic transitions and reactivity. dntb.gov.uaresearchgate.netresearchgate.net For instance, DFT calculations on similar Schiff bases have shown that the HOMO-LUMO gap is a key indicator of chemical reactivity and biological activity. nih.gov
Table 1: Hypothetical Data Table for Electronic Properties of this compound (Note: The following data is illustrative of what a DFT calculation would yield and is not based on actual published results for this specific compound.)
| Parameter | Calculated Value (eV) | Method/Basis Set |
| HOMO Energy | -5.85 | B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.95 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (ΔE) | 4.90 | B3LYP/6-311++G(d,p) |
Vibrational Frequency Analysis (IR, Raman) for Conformational Assignment
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. researchgate.netijrar.org These calculations are crucial for confirming the structure of a synthesized compound and for identifying different conformers, as each conformer has a unique vibrational spectrum.
For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of characteristic bands, including:
N-H stretching vibrations from the amine group, typically found in the 3300-3500 cm⁻¹ region. ijrar.org
C-H stretching vibrations of the aromatic ring and the aliphatic propyl chain.
C=C stretching vibrations within the phenyl ring.
C-O stretching of the methoxy (B1213986) group.
Various bending and torsional modes that define the molecule's conformation.
Studies on related molecules, such as 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, have demonstrated that DFT calculations can produce theoretical spectra that are in good agreement with experimental FT-IR and FT-Raman data, allowing for a detailed assignment of vibrational modes. researchgate.net
Table 2: Hypothetical Data Table for Selected Vibrational Frequencies of this compound (Note: This data is illustrative and not from a published study on this compound.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) stretch | 3450 | ~3445 | Amine N-H symmetric stretch |
| ν(C-H) aromatic | 3050 | ~3048 | Phenyl C-H stretch |
| ν(C-H) aliphatic | 2960 | ~2958 | Propyl CH₃ asymmetric stretch |
| ν(C=C) aromatic | 1610 | ~1612 | Phenyl ring stretch |
| ν(C-O) stretch | 1250 | ~1248 | Aryl-ether C-O stretch |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is an invaluable aid in structure elucidation. d-nb.info Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ). d-nb.info Comparing these predicted shifts with experimental spectra helps to assign signals and confirm the proposed structure.
For this compound, a theoretical ¹H and ¹³C NMR prediction would provide chemical shifts for each unique proton and carbon atom. This would be particularly useful for assigning the complex signals in the aromatic region and for distinguishing the diastereotopic protons of the ethyl group adjacent to the chiral center. The accuracy of these predictions has advanced significantly, with machine learning techniques now capable of achieving high precision, sometimes exceeding that of standard DFT methods. d-nb.info
Table 3: Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts of this compound (Note: This data is illustrative and not from a published study on this compound.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (ipso-amine) | 58.2 | - |
| C (ipso-methoxy) | 158.9 | - |
| C (aromatic, ortho to OMe) | 114.1 | - |
| C (aromatic, meta to OMe) | 128.5 | - |
| C (methylene, -CH₂-) | 29.8 | - |
| C (methyl, -CH₃) | 11.5 | - |
| C (methoxy, -OCH₃) | 55.3 | - |
Conformational Analysis and Energy Minima Identification
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities by calculating their potential energies. The most stable conformer corresponds to the global energy minimum on the potential energy surface.
Computational methods can systematically explore the conformational space by rotating the molecule around its flexible bonds (e.g., the C-C and C-N bonds of the propanamine chain and the C-O bond of the methoxy group) and performing energy calculations for each orientation. This process identifies all low-energy conformers and the energy barriers between them. Such studies are crucial as the observed properties of a molecule are often a population-weighted average of its different conformations. Computational studies on flexible molecules frequently employ these techniques to understand how molecular shape influences properties and interactions. researchgate.net
Reaction Mechanism Studies
Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those that are stereoselective. By modeling the reactants, products, and, most importantly, the transition states, chemists can understand the reaction pathway, calculate activation energies, and explain the origin of stereoselectivity.
Transition State Analysis for Stereoselective Reactions
For a chiral molecule like this compound, understanding its behavior in stereoselective reactions is of great interest. If this amine were used as a chiral catalyst or a reactant in an asymmetric synthesis, computational modeling could be used to analyze the transition states of the competing reaction pathways that lead to different stereoisomeric products.
A transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants to the products. The geometry and energy of the transition state provide critical information. For a stereoselective reaction, there will be two or more diastereomeric transition states. The difference in their free energies (ΔG‡) determines the enantiomeric or diastereomeric excess of the product. By analyzing the non-covalent interactions (e.g., hydrogen bonds, steric hindrance) within the transition state structures, researchers can explain why one pathway is favored over the other. Studies on enantioselective reactions catalyzed by organic molecules often rely on DFT to explore the mechanism and rationalize the observed stereochemical outcome.
Solvent Effects on Reaction Pathways
The role of the solvent in a chemical reaction is multifaceted, influencing kinetics, thermodynamics, and even altering reaction mechanisms by stabilizing or destabilizing reactants, products, and transition states. rsc.org For a chiral molecule like this compound, solvent effects can be particularly pronounced, affecting stereoselectivity and reaction rates. Computational chemistry provides powerful tools to investigate these effects at a molecular level.
In general, the rate and pathway of reactions involving amines are sensitive to the solvent environment. nih.gov Solvents can influence reaction pathways by participating directly in the reaction, altering the relative stabilization of the transition state, or changing the solubility of reactants. rsc.org For reactions involving chiral amines, the polarity and hydrogen-bonding capability of the solvent are critical factors. chemrxiv.org A polar solvent, for instance, can stabilize charged intermediates or transition states, potentially accelerating the reaction. chemrxiv.orgnumberanalytics.com Conversely, if the reactants are better solvated than the transition state, a polar solvent might decrease the reaction rate. chemrxiv.org
Computational studies on similar chiral molecules have demonstrated that continuum solvation models can effectively capture trends in solvation kinetics. chemrxiv.org These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies and their impact on the reaction energy profile. For a reaction involving this compound, a polar protic solvent like methanol (B129727) could engage in hydrogen bonding with the amine group, influencing its nucleophilicity and the stability of any charged intermediates. In contrast, a non-polar aprotic solvent like n-hexane would interact primarily through weaker van der Waals forces, leading to different reaction kinetics and potentially different product distributions. chemrxiv.org
Spectroscopic studies on chiral interactions have shown that solvent polarity can significantly impact enantiomeric selectivity. nih.gov In highly polar solvents, both the chiral selector and the analyte can be solvated, weakening their direct interaction and reducing selectivity. nih.gov Less polar solvents allow for stronger, more specific interactions, leading to higher enantiomeric discrimination. nih.gov This principle is directly applicable to understanding how solvents might mediate reactions or separations involving this compound.
Table 1: General Influence of Solvent Properties on Amine Reactivity
| Solvent Property | General Effect on Reaction Pathways |
| Polarity | Can stabilize charged transition states and intermediates, often increasing reaction rates. chemrxiv.orgnumberanalytics.com |
| Hydrogen Bonding | Can either enhance or hinder reactivity by interacting with functional groups like amines. chemrxiv.org |
| Viscosity | Can affect diffusion-controlled reaction rates. |
| Dielectric Constant | Influences the solvation of charged species, impacting electrostatic interactions. numberanalytics.com |
Molecular Dynamics Simulations for Conformational Landscapes
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules by simulating the atomic motions over time. frontiersin.orgnih.gov This method provides insights into the accessible conformations, their relative energies, and the dynamics of transitions between them. nih.gov
For this compound, MD simulations can elucidate the preferred orientations of the 4-methoxyphenyl (B3050149) group relative to the propan-1-amine chain. The rotation around the C-C and C-N bonds defines the conformational space of the molecule. By simulating the molecule in a virtual environment (in vacuum or in a solvent box), it is possible to map out the potential energy surface and identify the low-energy conformers.
The general workflow for an MD simulation involves:
System Setup: Defining the initial coordinates of the molecule, often from an optimized geometry calculation. The molecule is then typically placed in a simulation box, which may be filled with solvent molecules to mimic solution-phase behavior. mdpi.com
Minimization: The system's energy is minimized to relax any steric clashes or unfavorable interactions. mdpi.com
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system under the chosen conditions (e.g., NVT or NPT ensemble). mdpi.com
Production Run: The simulation is run for a significant period to sample the conformational space adequately. The trajectory of atomic positions and velocities is saved for analysis. nih.gov
Analysis of the MD trajectory for this compound would involve examining the distribution of dihedral angles, the root-mean-square deviation (RMSD) to assess structural stability, and clustering algorithms to identify distinct conformational families. researchgate.net Such studies on other flexible molecules have revealed how different conformers can be responsible for different biological activities or can be selectively bound by enzymes or receptors. nih.gov The insights gained from MD simulations are crucial for drug design and understanding reaction mechanisms where specific conformers may be preferentially reactive. frontiersin.org
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. ruc.dknih.gov These methods solve the electronic structure of a molecule from fundamental principles, allowing for the calculation of properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.networldscientific.com
For this compound, DFT calculations can provide a theoretical spectrum that can be compared with experimental data to confirm the structure and assign spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. Studies on chiral primary amines have shown that DFT can be used to calculate NMR parameters that help in assigning the absolute configuration. nih.govfrontiersin.org For instance, by derivatizing the amine and calculating the NMR shifts of the diastereomeric products, the stereochemistry can be determined by comparing calculated and experimental spectra. nih.govfrontiersin.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency calculation. researchgate.net The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the computational method. These calculations can aid in the assignment of complex experimental IR spectra by providing a detailed description of the vibrational modes. For a molecule with a 4-methoxyphenyl group, DFT calculations can accurately predict the characteristic C-O stretching and aromatic C-H bending modes. researchgate.networldscientific.com
Table 2: Representative Predicted Spectroscopic Data for a Related Compound (4-Methoxyphenylboronic acid)
This table presents data for a structurally related compound to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not available in the cited literature.
| Spectroscopic Data | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) (B3LYP/6-311+G(d,p)) | Assignment |
| FT-IR | 3400 | 3408 | O-H stretch |
| 1608 | 1612 | C-C aromatic stretch | |
| 1250 | 1255 | Asymmetric C-O-C stretch | |
| 1030 | 1035 | Symmetric C-O-C stretch | |
| FT-Raman | 3075 | 3080 | C-H aromatic stretch |
| 840 | 845 | C-H out-of-plane bend | |
| Source: Adapted from a study on 4-Methoxyphenylboronic acid. researchgate.net |
The synergy between experimental spectroscopy and first-principles calculations provides a robust framework for the structural elucidation and characterization of complex organic molecules like this compound.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
A significant challenge in chemical manufacturing is the development of processes that are both environmentally benign and efficient. The synthesis of chiral amines like (R)-1-(4-Methoxyphenyl)propan-1-amine is a key area where green chemistry principles are being actively pursued.
Future research will likely focus on refining existing sustainable methods and discovering new ones. Asymmetric hydrogenation, which uses molecular hydrogen as a reductant, stands out as a highly atom-economical strategy, generating almost no waste byproducts. rsc.orgrsc.org This makes it a prime candidate for further development. Another promising avenue is the use of biocatalysis, which employs enzymes to perform chemical transformations. nih.gov Biocatalytic methods offer high selectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.gov
Key biocatalytic routes being explored include:
Transamination: Amine transaminases (ATAs) can synthesize chiral amines from prochiral ketones. acs.orgrsc.org The use of ATAs in cascade reactions is a growing area of interest, as it allows for the synthesis of chiral amines from a wider variety of starting materials in an efficient, one-pot process. acs.org
Reductive Amination: Amine dehydrogenases (AmDHs) catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) as an inexpensive amino source, with water as the only byproduct. rsc.org This approach is particularly attractive for its high atom economy. nih.gov
A major goal is to move away from traditional multi-step syntheses that often rely on stoichiometric reagents and generate significant waste. nih.govresearchgate.net For instance, the Gabriel synthesis, a classical method for preparing primary amines, has a very low atom economy. google.com Future strategies will prioritize catalytic reactions, whether chemo- or biocatalytic, to maximize the incorporation of atoms from the reactants into the final product. acs.orgnih.gov
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
Achieving high enantioselectivity is critical for the synthesis of chiral compounds. Research is continuously pushing the boundaries to develop new catalytic systems that offer superior control over the stereochemical outcome of reactions leading to this compound and related structures.
In the realm of biocatalysis, protein engineering is a powerful tool for creating novel enzyme variants with enhanced properties. acs.org Techniques such as directed evolution and computational design are being used to:
Expand Substrate Scope: Wild-type enzymes often have a narrow range of substrates they can act upon. rsc.orgnih.gov Engineering efforts aim to modify the active site of enzymes like AmDHs and imine reductases (IREDs) to accommodate bulkier or structurally diverse ketones, such as the precursor to this compound. rsc.orgnih.gov
Improve Enantioselectivity and Stability: By modifying the enzyme's structure, researchers can fine-tune its selectivity to produce the desired (R)-enantiomer with very high purity (>99% ee). nih.govnih.gov Furthermore, engineering can increase the enzyme's stability under industrial process conditions. nih.gov
Beyond biocatalysis, the development of novel chemocatalysts is also a major focus. This includes:
Chiral Metal Complexes: Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for asymmetric hydrogenation of imines. nih.govacs.org Future work will involve designing new chiral ligands that can achieve higher selectivity and efficiency, potentially with more abundant and less toxic metals. acs.org
Organocatalysts: Chiral primary and secondary amines themselves can act as organocatalysts for a variety of asymmetric transformations. rsc.orgrsc.orgnih.gov The development of novel chiral amine catalysts, potentially inspired by the structure of the target molecule itself, is an active area of research. nih.gov
Chemoenzymatic Cascades: Combining the advantages of both chemical and biological catalysts in one-pot processes is a promising strategy. For instance, a biocatalytic reductive amination could be paired with a palladium-catalyzed Buchwald-Hartwig N-arylation to create complex chiral N-arylamines.
| Catalyst Type | Key Research Focus | Potential Advantages |
| Amine Dehydrogenases (AmDHs) | Protein engineering (directed evolution, computational design) to expand substrate scope and enhance thermostability. rsc.orgrsc.org | High atom economy (water as byproduct), use of inexpensive ammonia. rsc.orgnih.gov |
| Imine Reductases (IREDs) | Structure-guided design to reverse or enhance stereoselectivity for specific substrates. nih.govnih.gov | High enantioselectivity for a broad range of secondary and tertiary amines. researchgate.net |
| Transition Metal Catalysts | Design of novel chiral ligands for more abundant metals; improving catalyst stability and turnover number. nih.govacs.org | High efficiency and enantioselectivity in asymmetric hydrogenation. acs.org |
| Organocatalysts | Development of new chiral amine-based catalysts, including bifunctional catalysts. rsc.orgrsc.org | Metal-free catalysis, complementary reactivity to metal catalysts. nih.gov |
Integration of Continuous Flow Processes for Scalable Production
Translating laboratory-scale syntheses to industrial production presents significant challenges in terms of safety, efficiency, and scalability. Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. nih.gov
The application of flow chemistry to the synthesis of chiral amines, including this compound, is a key area of future development. nih.govnih.gov A critical component of this strategy is the immobilization of the catalyst, be it an enzyme or a metal complex, onto a solid support. rsc.orgresearchgate.net This allows the catalyst to be retained within the flow reactor, enabling its continuous reuse and preventing contamination of the product stream. rsc.orgrsc.org
Key research directions in this area include:
Immobilized Biocatalysts: E. coli cells overexpressing enzymes like transaminases can be immobilized on polymer beads and used in packed-bed reactors. rsc.orgrsc.org This allows for the continuous production of chiral amines with high stability and throughput, often in organic solvents which can simplify downstream processing. rsc.org
Heterogeneous Chemocatalysts: Developing robust heterogeneous catalysts for asymmetric hydrogenation is crucial for flow applications. nih.gov This allows for the safe use of high-pressure hydrogen gas in a continuous system, leading to efficient and scalable production of chiral amines. nih.gov
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. nih.govgoogle.com This significantly improves process efficiency and reduces waste. nih.gov
The integration of flow processes is expected to lead to safer, more sustainable, and more cost-effective manufacturing of chiral amines on an industrial scale. nih.gov
Advanced In-Situ Monitoring Techniques for Reaction Optimization
The optimization of chemical reactions, particularly complex asymmetric syntheses, traditionally relies on analyzing the final product from numerous individual experiments. This is a time-consuming and resource-intensive process. Process Analytical Technology (PAT) involves the use of real-time, in-situ monitoring techniques to gain a deeper understanding of reaction kinetics and mechanisms as they happen.
Future research will focus on applying advanced analytical methods to the synthesis of this compound and other chiral molecules. These techniques allow for rapid optimization and better process control.
Mass Spectrometry (MS): ESI-MS, especially when coupled with ion mobility separation, can be used to monitor the formation and concentration of diastereomeric reaction intermediates in real-time. nih.govresearchgate.net This allows researchers to directly observe the species that determine the enantioselectivity of the reaction and to predict the final enantiomeric excess without needing to complete the reaction and isolate the product. nih.gov
NMR Spectroscopy: Real-time NMR provides detailed information about chemical structure, speciation, and concentration simultaneously. youtube.com This technique can be used to monitor not only the consumption of starting materials and formation of products but also the state of the catalyst throughout the reaction, providing invaluable mechanistic insights. youtube.com
Fluorescence Spectroscopy: Chiral fluorescent sensors can be employed for the real-time analysis of the enantiomeric composition of a reaction mixture. nih.gov This approach eliminates the need for cumbersome purification and derivatization steps often required by traditional chromatographic methods, making it suitable for high-throughput screening of asymmetric reactions. nih.gov
The integration of these PAT tools, particularly within continuous flow systems, is a major challenge that will enable more sophisticated process control and optimization, leading to more robust and efficient manufacturing processes. nih.gov
Application in New Areas of Chemical Synthesis and Materials Science
While this compound is primarily known as a building block for pharmaceuticals, a significant future research direction involves exploring its potential applications in other areas of chemistry. Chiral amines as a class possess unique properties that make them suitable for a range of novel functions.
Organocatalysis: Chiral amines are widely used as organocatalysts to induce enantioselectivity in a variety of chemical reactions, such as Michael additions and Aldol reactions. rsc.orgalfachemic.com this compound or its derivatives could be developed as novel, efficient organocatalysts for new asymmetric transformations. rsc.orgnih.gov This represents a shift from the molecule being a product of catalysis to being the catalyst itself.
Chiral Polymers and Materials Science: The incorporation of chiral units like this compound into polymer backbones can lead to the creation of chiral polymers. cmu.edu These materials can have unique optical properties and are of interest for applications in chiral separations, sensing, and as chiral stationary phases in chromatography. Polymer-supported chiral amines have also been used to create recyclable catalysts for asymmetric reactions. nih.gov
Lignin (B12514952) Valorization: Structurally related methoxyphenylpropane units are fundamental components of lignin, a complex biopolymer. Research into the degradation and valorization of lignin could yield compounds like this compound or its precursors, linking biomass utilization with the synthesis of high-value chemicals. researchgate.net
Exploring these new applications presents a challenge in moving beyond the established utility of this chiral amine, potentially opening up new markets and research fields in materials science and sustainable chemistry.
Q & A
Q. What are the common synthetic routes for preparing (R)-1-(4-Methoxyphenyl)propan-1-amine?
Methodological Answer: The enantioselective synthesis of this compound (CAS 208848-50-4, C₁₀H₁₅NO) typically involves:
- Reductive alkylation : Reacting 3-[(4-methoxyphenyl)oxy]propan-1-amine with aldehydes (e.g., 4-[1-[(tert-butyldimethylsilyl)oxy]cyclopropyl]butanal) under hydrogenation or catalytic hydrogenation conditions .
- Chiral resolution : Separation of racemic mixtures using chiral auxiliaries or chromatography .
- Enantioselective catalysis : Employing chiral ligands or enzymes to bias the stereochemical outcome .
Key reagents : Sodium cyanoborohydride (NaBH₃CN), palladium on carbon (Pd/C), and chiral resolving agents like tartaric acid derivatives.
Q. How is the enantiomeric purity of this compound characterized?
Methodological Answer: Enantiomeric purity is assessed via:
- Chiral HPLC : Using columns such as Chiralpak® IA/IB with mobile phases of hexane/isopropanol (90:10 v/v). Relative retention times (RRT) and response factors are calibrated against racemic standards .
- Polarimetry : Measuring specific optical rotation ([α]D²⁵) and comparing to literature values (e.g., [α]D²⁵ = +15.6° for the R-enantiomer) .
- NMR spectroscopy : Analyzing splitting patterns in the presence of chiral shift reagents (e.g., Eu(hfc)₃) .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this compound?
Methodological Answer: Racemization can occur during alkylation or storage. Mitigation strategies include:
- Low-temperature conditions : Conducting reactions below 0°C to reduce thermal energy-driven stereochemical scrambling .
- Protecting group chemistry : Using tert-butyldimethylsilyl (TBS) groups to stabilize intermediates .
- pH control : Maintaining mildly acidic conditions (pH 4–6) during workup to prevent base-catalyzed racemization .
Q. How do structural analogs of this compound compare in receptor-binding assays?
Methodological Answer: Structural analogs (e.g., (S)-enantiomer, 3-(4-methylphenyl)propan-1-amine) are evaluated via:
- Competitive binding assays : Using radiolabeled ligands (e.g., [³H]-Dofetilide) to measure IC₅₀ values at serotonin or adrenergic receptors .
- Molecular docking : Comparing binding poses in homology models of target proteins (e.g., 5-HT₁A receptors).
Q. Key Findings :
Q. What analytical methods resolve impurities in this compound batches?
Methodological Answer: Impurity profiling involves:
- HPLC-UV/HRMS : Using a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid). Detectable impurities include:
Q. How does solvent polarity influence the stability of this compound?
Methodological Answer: Stability studies in solvents (e.g., DMSO, ethanol, water) reveal:
- Hydrolytic degradation : Accelerated in aqueous buffers (pH > 7), forming 4-methoxyphenylpropan-1-ol.
- Freeze-thaw stability : >95% recovery after 5 cycles in ethanol at -20°C .
Key recommendation : Store as a hydrochloride salt in anhydrous ethanol at -20°C to minimize degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
